REACTION_CXSMILES
|
ON[C:3]([C:5]1([S:18]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH2:28]C3C=CC=CC=3)=[CH:23][CH:22]=2)(=O)=O)CCN(CC2C=CC=CC=2)CC1)=[O:4].C[O:36][C:37]1C=CC(S)=C[CH:38]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:37]([O:36][C:3](=[O:4])[CH2:5][S:18][C:21]1[CH:22]=[CH:23][C:24]([O:27][CH3:28])=[CH:25][CH:26]=1)[CH3:38] |f:2.3.4|
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Name
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1-Benzyl-4-(4-benzyloxy-benzenesulfonyl)-piperidine-4-carboxylic acid hydroxyamide
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ONC(=O)C1(CCN(CC1)CC1=CC=CC=C1)S(=O)(=O)C1=CC=C(C=C1)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
2.8 g
|
Type
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reactant
|
Smiles
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COC1=CC=C(C=C1)S
|
Name
|
|
Quantity
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10 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
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α-bromo ethyl acetate
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Quantity
|
3.3 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 8 hours with good stirring
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Duration
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8 h
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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FILTRATION
|
Details
|
the potassium salts were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
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EXTRACTION
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Details
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The residue was extracted with chloroform
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Type
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WASH
|
Details
|
washed with H2O and 0.5N NaOH solution
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Type
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WASH
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Details
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The organic layer was further washed well with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CSC1=CC=C(C=C1)OC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |